molecular formula C10H13ClN2O4 B11853969 Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride CAS No. 93506-52-6

Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride

Cat. No.: B11853969
CAS No.: 93506-52-6
M. Wt: 260.67 g/mol
InChI Key: GZFNFLAPRMEJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12N2O4. It is known for its applications in organic synthesis and various scientific research fields. The compound is characterized by the presence of an amino group, a nitro group, and a methyl ester group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, alcohols, or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 3-amino-3-(4-aminophenyl)propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-amino-3-(4-nitrophenyl)propanoic acid.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride serves as a crucial intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Biology

  • Enzyme Interactions : It is employed in studies investigating enzyme interactions and protein modifications, which are essential for understanding biochemical pathways.
  • Antioxidant Activity : Research indicates that derivatives of this compound exhibit antioxidant properties, contributing to cellular protection against oxidative stress .

Medicine

  • Therapeutic Potential : Investigated for its potential use in drug synthesis, particularly in developing compounds with anticancer properties. Studies have shown it to have cytotoxic effects against various cancer cell lines .
  • Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AntioxidantExhibits significant radical scavenging activity, potentially higher than ascorbic acid .
AnticancerDemonstrates cytotoxicity against human glioblastoma and breast cancer cell lines .
NeuroprotectiveShows promise in protecting neuronal cells from damage.
Enzyme InhibitionMay inhibit key enzymes involved in neurotransmitter uptake.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compound exhibited higher cytotoxicity against U-87 cells, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Neuroprotection

Research focused on the neuroprotective effects of this compound demonstrated its ability to prevent neuronal apoptosis in vitro. This finding opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride can be compared with other similar compounds such as:

    Methyl 3-amino-3-(4-fluorophenyl)propanoate: Similar structure but with a fluorine atom instead of a nitro group.

    Methyl 3-amino-3-(4-methylphenyl)propanoate: Similar structure but with a methyl group instead of a nitro group.

    Methyl 3-amino-3-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of a nitro group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the aromatic ring.

Biological Activity

Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and applications, supported by relevant data and case studies.

  • Molecular Formula : C₉H₁₀ClN₂O₄
  • Molecular Weight : Approximately 224.21 g/mol
  • Solubility : Soluble in various solvents, enhancing its utility in chemical applications.

The compound features an amino group and a nitrophenyl moiety, which contribute to its unique chemical behavior and potential biological activities.

Biological Activity

The biological activity of this compound has been investigated across several domains:

1. Neurotransmission Modulation

  • The compound is suggested to play a role in excitatory neurotransmission pathways, potentially acting as a neurotransmitter or modulator. Its structural similarity to amino acids enables interaction with biological systems, influencing neurotransmission processes.

2. Antioxidant Activity

  • Preliminary studies indicate that methyl 3-amino-3-(4-nitrophenyl)propanoate exhibits antioxidant properties, which may contribute to cellular protection against oxidative stress.

3. Enzyme Interactions

  • Research indicates that the compound is employed in studies of enzyme-substrate interactions and protein-ligand binding, highlighting its relevance in biochemical research and drug development .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

Synthesis Method Description
Method A Involves the reaction of (RS)-2-(4-nitrophenyl)propionitrile with hydrochloric acid in methanol, followed by purification through chromatography .
Method B Utilizes a one-pot procedure involving palladium-catalyzed reactions to form the desired compound from simpler precursors .

These synthesis methods emphasize the compound's accessibility for research and industrial applications.

Case Study 1: Neurotransmitter Activity

A study explored the potential of methyl 3-amino-3-(4-nitrophenyl)propanoate as a neurotransmitter. The findings suggested that it may enhance excitatory signaling in neuronal cells, indicating its potential therapeutic application in neurodegenerative diseases.

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that this compound scavenges free radicals effectively, showcasing its potential as an antioxidant agent in pharmacological formulations aimed at reducing oxidative damage in cells.

Case Study 3: Drug Development

Research into the pharmacokinetics of methyl 3-amino-3-(4-nitrophenyl)propanoate has indicated promising results for its use as a precursor in the synthesis of chiral drugs, enhancing the efficacy and specificity of therapeutic agents .

Properties

CAS No.

93506-52-6

Molecular Formula

C10H13ClN2O4

Molecular Weight

260.67 g/mol

IUPAC Name

methyl 3-amino-3-(4-nitrophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H

InChI Key

GZFNFLAPRMEJIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.